![molecular formula C10H10F3NO2 B2658705 2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid CAS No. 1211537-67-5](/img/structure/B2658705.png)
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
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Overview
Description
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and trifluoromethylating agents.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
- 2-methyl-2-[6-(trifluoromethyl)pyridin-4-yl]propanoic acid
- 2-methyl-2-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
Uniqueness
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to the specific position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group, pyridine ring, and propanoic acid moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-3-4-7(14-5-6)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLSBWNXFAXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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